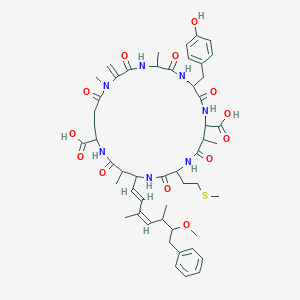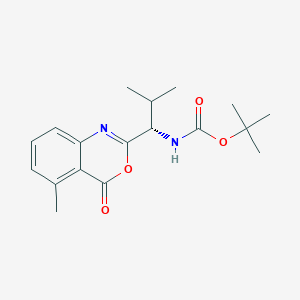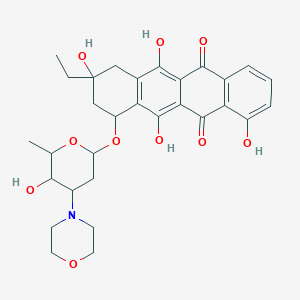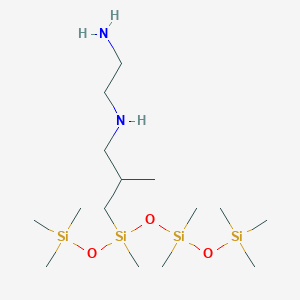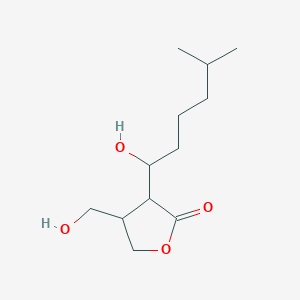
4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one, commonly known as HMHO, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications. HMHO is a carbohydrate derivative that has been synthesized using various methods, and its unique chemical structure has been studied for its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Chemical Structure and Properties
- The chemical structure of 4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one and its derivatives, such as the title compounds studied by Odabaşoǧlu et al. (2003), exhibit unique keto-amine tautomeric forms and intramolecular hydrogen bonding, which are essential in understanding their reactivity and interactions in various applications (Odabaşoǧlu, Albayrak, Büyükgüngör, & Lönnecke, 2003).
Polymerization and Material Synthesis
- The compound and its related oxolanes are used in ring-opening polymerizations for the creation of functionalized poly(oxytetramethylene)s, as explored by Thiem, Strietholt, & Häring (1989). This process is crucial for developing novel materials from carbohydrate derivatives (Thiem, Strietholt, & Häring, 1989).
Synthesis of Heterocyclic Systems
- Chernysheva, Bogolyubov, & Semenov (1999) investigated the reaction of related dioxolan-2-ones with amines, leading to the synthesis of 4-hydroxy-2-oxazolidinones and the formation of new heterocyclic systems. This is significant in the development of novel synthetic pathways and compounds (Chernysheva, Bogolyubov, & Semenov, 1999).
Crystallography and Molecular Analysis
- Research by Li, Wang, & Chen (2001) on closely related compounds provides insights into the crystal structure and molecular configuration of such oxolanes. This information is vital for understanding the physical properties and potential applications in areas like material science and pharmacology (Li, Wang, & Chen, 2001).
properties
CAS RN |
109215-47-6 |
|---|---|
Product Name |
4-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one |
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O4/c1-8(2)4-3-5-10(14)11-9(6-13)7-16-12(11)15/h8-11,13-14H,3-7H2,1-2H3 |
InChI Key |
MZARLLPKPUWXEX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C1C(COC1=O)CO)O |
Canonical SMILES |
CC(C)CCCC(C1C(COC1=O)CO)O |
synonyms |
2-(1'-hydroxy-5'-methylhexyl)-3-(hydroxymethyl)butanolide virginiamycin butanolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



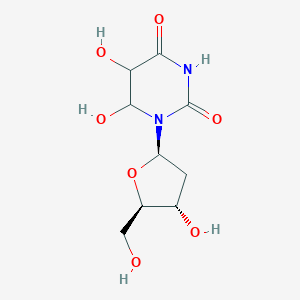
![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)

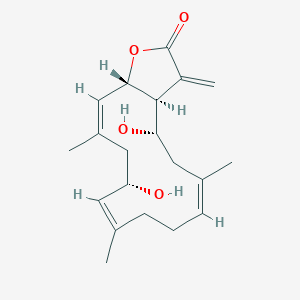

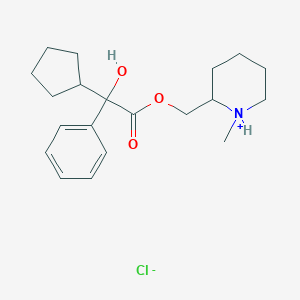
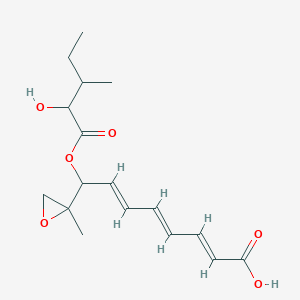
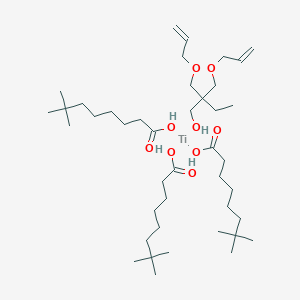
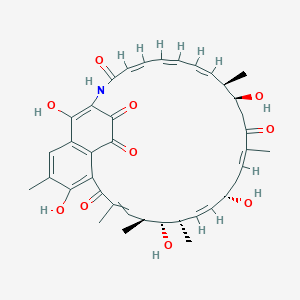
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
